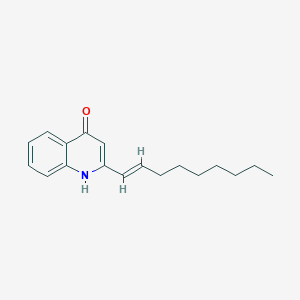

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Description

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-[(E)-non-1-enyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+ |

InChI Key |

ZNTUDOOZDLMYAG-DHZHZOJOSA-N |

Isomeric SMILES |

CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1 |

Canonical SMILES |

CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one in Pseudomonas aeruginosa

A Framework for Investigating a Novel Quorum Sensing Modulator

Abstract: Pseudomonas aeruginosa represents a significant threat in clinical settings, largely due to its sophisticated cell-to-cell communication network, known as quorum sensing (QS), which orchestrates virulence and biofilm formation. The 2-alkyl-4-quinolone (AQ) signaling system is a cornerstone of this network. This guide focuses on (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one , a structural analogue of the native P. aeruginosa signal 2-heptyl-4-quinolone (HHQ). While direct studies on this specific compound are nascent, its molecular architecture strongly suggests it functions as a modulator of the Pseudomonas Quinolone Signal (PQS) pathway. We provide a comprehensive framework for researchers and drug developers to investigate its biological activity, detailing hypothesized mechanisms and a suite of validated experimental protocols to assess its potential as an anti-virulence agent. This document serves as a technical blueprint for characterizing the compound's impact on bacterial growth, biofilm formation, and the intricate QS gene regulatory network.

Introduction: Targeting a Master Regulator of Pathogenesis

Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A primary driver of its pathogenic success is its ability to coordinate collective behaviors through quorum sensing (QS), a process of bacterial cell-to-cell communication that responds to population density.[3][4] This intricate communication network regulates the expression of numerous virulence factors and is pivotal for the development of antibiotic-tolerant biofilms.[1][3]

P. aeruginosa employs at least four interconnected QS systems: las, rhl, pqs, and iqs.[1][3] The las and rhl systems utilize N-acylhomoserine lactone (AHL) signal molecules, while the pqs system, a key focus of modern anti-virulence strategies, uses 2-alkyl-4-quinolones (AQs).[5][6]

The most studied AQs are 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal (PQS).[5][7] These molecules are synthesized by enzymes encoded in the pqsABCDE operon and activate the transcriptional regulator PqsR (also known as MvfR), which in turn controls genes responsible for virulence factor production and biofilm maturation.[5][6][8]

The compound of interest, (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one , is a synthetic quinolone that bears a striking structural resemblance to the native HHQ molecule, featuring a quinolinone core but with a nine-carbon unsaturated alkyl side chain. This similarity positions it as a prime candidate for interacting with the PQS signaling pathway, potentially acting as either an agonist (activator) or an antagonist (inhibitor) of the PqsR receptor. Investigating such synthetic analogues provides a powerful strategy to dissect QS pathways and develop novel therapeutics that disarm the pathogen rather than kill it, thereby potentially reducing the selective pressure for resistance.

Hypothesized Mechanism of Action: Intercepting the Quinolone Signal

The biological activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is hypothesized to stem from its ability to interfere with the pqs quorum sensing system. The core of this system is the interaction between AQ signal molecules and the LysR-type transcriptional regulator, PqsR.

The PQS Signaling Cascade:

-

Biosynthesis: The pqsA-E operon directs the synthesis of various AQs, with PqsA initiating the process by converting anthranilic acid to anthraniloyl-CoA.[5] HHQ is a key intermediate in this pathway.

-

Conversion: The monooxygenase PqsH converts HHQ to the more potent PQS molecule.[6]

-

Receptor Binding: Both HHQ and PQS bind to and activate the PqsR receptor.[6][8]

-

Transcriptional Regulation: The activated PqsR-ligand complex binds to the promoter region of the pqsA-E operon, creating a positive feedback loop that amplifies AQ production.[6] Furthermore, PqsR directly or indirectly regulates a wide array of virulence genes.[5]

-

Network Integration: The pqs system is hierarchically integrated with the las and rhl systems. The las system positively regulates pqsR expression, and the PQS system, in turn, modulates the rhl system, controlling the production of rhamnolipids, pyocyanin, and elastase.[4]

Given its structure, (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one could function as a competitive ligand for the PqsR receptor. If it binds to PqsR but fails to induce the conformational change required for transcriptional activation, it will act as an antagonist , effectively blocking the QS pathway. Conversely, if it binds and activates PqsR, it will act as an agonist . The presence of the unsaturated bond in the nonenyl side chain is a key structural variant that may influence binding affinity and subsequent activity compared to the saturated heptyl chain of HHQ.[9][10]

Caption: The interconnected quorum sensing network of P. aeruginosa.

Experimental Validation Framework

A multi-pronged approach is required to fully characterize the biological activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. The following protocols provide a logical workflow, from broad phenotypic effects to specific molecular targets.

Part 1: Foundational Activity Assessment

The first step is to determine if the compound exhibits direct antimicrobial activity. This distinguishes a potential QS inhibitor (which should have minimal effect on growth) from a conventional antibiotic.

Protocol 1: Minimum Inhibitory & Bactericidal Concentration (MIC/MBC) Assay [11][12]

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Grow an overnight culture of P. aeruginosa (e.g., strain PAO1) in Mueller-Hinton Broth (MHB).[12]

-

Adjust the culture to a 0.5 McFarland standard and then dilute to a final inoculum density of approximately 5 x 10^5 CFU/mL in MHB.[12][13]

-

-

Microdilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Typical concentration ranges to test are from 256 µg/mL down to 0.5 µg/mL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Inoculation & Incubation:

-

Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

MBC Determination:

-

Take a 10 µL aliquot from each well that shows no visible growth (at and above the MIC).

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

-

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one | PAO1 | >128 | >128 | No significant bactericidal/static activity |

| Ciprofloxacin (Control) | PAO1 | 0.25 | 0.5 | Potent bactericidal activity |

| Caption: Table for summarizing hypothetical MIC and MBC results. |

Part 2: Anti-Biofilm Activity Assessment

Biofilm formation is a key QS-regulated phenotype.[3] The crystal violet assay is a standard, high-throughput method to quantify the effect of a compound on biofilm biomass.[14][15]

Caption: Workflow for the Crystal Violet Biofilm Assay.

Protocol 2: Crystal Violet Biofilm Inhibition Assay [14][16][17]

-

Preparation:

-

Grow a P. aeruginosa PAO1 culture overnight in a rich medium like LB broth.

-

Dilute the overnight culture 1:100 into fresh M63 minimal medium (or another appropriate biofilm-promoting medium).[14][15]

-

Prepare serial dilutions of the test compound in the same medium in a 96-well flat-bottomed microtiter plate.

-

-

Inoculation & Incubation:

-

Add 100 µL of the diluted culture to each well containing the compound dilutions.

-

Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

-

-

Washing:

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]

-

Discard the stain and wash the plate thoroughly with water until the runoff is clear.

-

-

Quantification:

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Transfer 125 µL of the solubilized stain to a new flat-bottomed plate.

-

Measure the absorbance at 570 nm using a microplate reader.[15] Biofilm inhibition is calculated relative to the untreated control.

-

| Compound Concentration (µg/mL) | Absorbance (OD 570nm) (Mean ± SD) | % Biofilm Inhibition |

| 0 (Control) | 1.25 ± 0.08 | 0% |

| 16 | 0.95 ± 0.06 | 24% |

| 32 | 0.51 ± 0.05 | 59% |

| 64 | 0.22 ± 0.03 | 82% |

| Caption: Example data table for biofilm inhibition results. |

Part 3: Quorum Sensing Inhibition Analysis

To directly measure the impact on QS pathways, reporter strains are invaluable. These strains contain a fusion of a QS-regulated promoter (e.g., lasB or rhlA) to a reporter gene like gfp (Green Fluorescent Protein). A reduction in fluorescence indicates inhibition of the upstream regulatory system.[18][19][20]

Protocol 3: GFP-Based Reporter Strain Assay [19][20][21]

-

Strain & Culture Preparation:

-

Use P. aeruginosa reporter strains such as PAO1 lasB-gfp and PAO1 rhlA-gfp.

-

Grow overnight cultures of the reporter strains in LB medium supplemented with the appropriate antibiotic for plasmid maintenance.

-

-

Assay Setup:

-

In a 96-well, black, clear-bottom plate, prepare serial dilutions of the test compound in LB medium.

-

Dilute the overnight cultures to an OD600 of ~0.02 and add to the wells.

-

-

Incubation & Measurement:

-

Incubate the plate at 37°C with shaking.

-

At regular intervals (e.g., every hour for 12 hours), measure both the optical density at 600 nm (for growth) and the GFP fluorescence (Excitation ~485 nm, Emission ~520 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the fluorescence signal to cell density by calculating the Relative Fluorescence Unit (RFU/OD600).

-

Compare the normalized fluorescence of treated samples to the untreated control to determine the percentage of QS inhibition.

-

| Compound Concentration (µg/mL) | Normalized Fluorescence (RFU/OD600) (Mean ± SD) | % Inhibition (lasB promoter) |

| 0 (Control) | 8500 ± 450 | 0% |

| 32 | 4100 ± 320 | 51.8% |

| 64 | 1850 ± 210 | 78.2% |

| Caption: Example data table for a lasB-gfp reporter assay. |

Part 4: Target Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) provides a direct measure of the compound's effect on the transcription of key QS and virulence genes.[22][23] This allows for precise confirmation of the molecular target.

Caption: Workflow for qRT-PCR Gene Expression Analysis.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) [24]

-

Sample Preparation:

-

Grow P. aeruginosa PAO1 to mid-log phase (OD600 ~0.6) in LB broth.

-

Expose the cultures to the test compound at a sub-MIC concentration (e.g., 64 µg/mL) and an untreated control for a defined period (e.g., 4 hours).

-

-

RNA Extraction:

-

Harvest the bacterial cells and extract total RNA using a commercial kit with a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit and random primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green master mix and primers specific for the target genes (see table below) and a housekeeping gene (e.g., rpoD or 16S rRNA) for normalization.[23]

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis:

-

Calculate the relative fold change in gene expression for the treated samples compared to the untreated control using the ΔΔCt method.

-

| Gene | Function | Expected Result with PqsR Antagonist |

| pqsA | First gene in PQS biosynthesis operon | Down-regulation |

| pqsR | The PQS system transcriptional regulator | Minimal change or slight down-regulation |

| lasB | Encodes elastase, regulated by LasR and PqsR | Down-regulation |

| rhlA | First gene in rhamnolipid biosynthesis operon | Down-regulation |

| rpoD | Housekeeping gene (control) | No significant change |

| Caption: Key target genes for qRT-PCR analysis. |

Conclusion and Future Directions

This guide outlines a systematic and robust methodology to investigate the biological activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one against Pseudomonas aeruginosa. By progressing from broad phenotypic assays (MIC, biofilm) to specific molecular analyses (reporter strains, qRT-PCR), researchers can build a comprehensive profile of the compound's mechanism of action.

The data generated will clarify whether this molecule acts as a conventional antibiotic or, as hypothesized, a modulator of the PQS quorum sensing system. An ideal outcome for an anti-virulence candidate would be a high MIC (>128 µg/mL) coupled with potent, dose-dependent inhibition of biofilm formation and significant down-regulation of key QS-controlled genes like pqsA, lasB, and rhlA. Such a profile would establish (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one as a valuable lead compound for the development of novel therapies aimed at disarming P. aeruginosa, mitigating its pathogenicity, and potentially resensitizing it to existing antibiotics.

References

- Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. (2019). Google Books.

- Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa. (2016).

- 2-Heptyl-4-quinolone | Swarming Motility Modul

- Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. (2023). Frontiers in Cellular and Infection Microbiology.

- Pseudomonas aeruginosa Quorum Sensing. (n.d.). PMC.

- Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa. (2022). Journal of Pure and Applied Microbiology.

- Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target. (2003).

- Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells. (2018). Frontiers in Microbiology.

- hierarchy quorum sensing network in Pseudomonas aeruginosa. (2015). Protein & Cell.

- Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. (2008). PubMed.

- Microtiter Dish Biofilm Form

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret

- Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. (2020). Journal of Pure and Applied Microbiology.

- Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. (2019). MDPI.

- Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy.

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells' eradic

- 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. (n.d.). PMC.

- Screening strategies for quorum sensing inhibitors in comb

- 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. (2011). Journal of Bacteriology.

- Relative expression of Pseudomonas aeruginosa virulence genes analyzed by a real time RT-PCR method during lung infection in r

- A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. (2025). PubMed.

- 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. (2011). Dartmouth Digital Commons.

- A structure-function analysis of interspecies antagonism by the 2-heptyl-4-alkyl-quinolone signal molecule from Pseudomonas aeruginosa. (2019). Microbiology Society.

- A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). SpringerLink.

- Dose response curves of lasB-gfp (a) and rhlA-gfp (b) monitor strains... (n.d.).

- Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa. (2007). PubMed.

- A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. (2025). PMC.

- WO2014142748A1 - Quorum sensing inhibitors. (n.d.).

- Influence pH on virulence genes of Pseudomonas aeruginosa analyzed by RT-PCR method. (2023). Journal of Pure and Applied Microbiology.

- Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin. (2022). MDPI.

- Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Deriv

- Biosynthetic flexibility of Pseudomonas aeruginosa leads to hydroxylated 2-alkylquinolones with proinflamm

- Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). MDPI.

- Molecular detection and expression of virulence factor encoding genes of Pseudomonas aeruginosa isolated from clinical samples. (2023). Biomedicine.

- Express Yourself: Quantitative Real-Time PCR Assays for Rapid Chromosomal Antimicrobial Resistance Detection in Pseudomonas aeruginosa. (2022). ASM Journals.

- Antimicrobial and anti-oxidant activities of quinoline alkaloids from Pseudomonas aeruginosa BCC76810. (n.d.). Vivantis Technologies.

Sources

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 6. ora.uniurb.it [ora.uniurb.it]

- 7. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells [frontiersin.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Biosynthetic flexibility of Pseudomonas aeruginosa leads to hydroxylated 2-alkylquinolones with proinflammatory host response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. mdpi.com [mdpi.com]

- 17. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 18. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. WO2014142748A1 - Quorum sensing inhibitors - Google Patents [patents.google.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. emerald.com [emerald.com]

C9:1 alkylquinolone metabolite structure and function

An In-depth Technical Guide on C9:1 Alkylquinolone Metabolites: Structure, Function, and Experimental Analysis

Introduction

C9:1 alkylquinolone (AQ) metabolites are a class of secondary metabolites produced by various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. These molecules, which feature a quinolone core with a nine-carbon alkyl side chain containing one double bond, are crucial for bacterial communication, virulence, and interactions with host organisms. This guide offers a detailed technical exploration of the structure, biosynthesis, and diverse functions of C9:1 AQs, with a particular emphasis on their role as signaling molecules. It also provides robust experimental protocols for their study, aimed at researchers, scientists, and professionals in drug development.

Structure and Biosynthesis of C9:1 Alkylquinolones

The fundamental structure of C9:1 AQs is a 2-alkyl-4(1H)-quinolone. The defining feature is the C9 monounsaturated alkyl chain at the 2-position, with the location of the double bond varying to create different isomers with potentially distinct biological effects. One of the most studied C9:1 AQs is 2-nonenyl-4-quinolone.

The biosynthesis of these molecules in P. aeruginosa is governed by the pqs (Pseudomonas quinolone signal) operon (pqsABCDE) and the transcriptional regulator PqsR (also known as MvfR).[1][2] The process begins with anthranilic acid, which is converted through a series of enzymatic reactions involving PqsA, PqsD, PqsB, and PqsC to form the alkylquinolone scaffold.[3][4]

Experimental Protocol: Extraction and Purification of C9:1 AQs from P. aeruginosa Culture

Rationale: This protocol details a reliable method for extracting and purifying C9:1 AQs from bacterial cultures. Ethyl acetate is used for extraction due to its optimal polarity for separating AQs from the aqueous medium.[5][6] Solid-phase extraction (SPE) is then employed to remove impurities and concentrate the AQs.[7]

Step-by-Step Methodology:

-

Culture Growth: Cultivate P. aeruginosa (e.g., strain PA14) in a suitable medium like Luria-Bertani (LB) broth until it reaches the stationary phase, when AQ production is typically at its peak.

-

Solvent Extraction:

-

Acidify the cell-free supernatant to approximately pH 3.0 using hydrochloric acid to enhance the solubility of AQs in the organic solvent.

-

Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate to ensure thorough extraction.[5]

-

Combine the organic layers and dry them using anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure with a rotary evaporator.

-

-

Solid-Phase Extraction (SPE):

-

Prepare a C18 SPE cartridge by conditioning it with methanol and then acidified water (pH 3.0).

-

Dissolve the dried extract in a small amount of methanol, dilute it with acidified water, and load it onto the cartridge.

-

Wash the cartridge with a low-methanol solution to eliminate polar impurities.

-

Elute the AQs using a gradient of increasing methanol concentrations.

-

-

Fraction Analysis: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions that contain the C9:1 AQs.[5]

The Diverse Functions of C9:1 Alkylquinolones

While structurally similar to the well-known quorum-sensing molecule PQS, C9:1 AQs have a unique and expanding range of biological functions.

Quorum Sensing and Virulence

Certain AQs are key to quorum sensing. The PqsR receptor is central to this system, and when specific AQs like 2-heptyl-4-quinolone (HHQ) bind to it, it activates the pqsABCDE operon, leading to the production of PQS and other virulence factors.[1][2] C9:1 AQs can also influence this system.[1]

Antimicrobial Properties

C9:1 AQs exhibit antimicrobial activity against other bacteria and fungi, giving the producing organism a competitive edge in mixed microbial environments.[8] This is thought to occur through the disruption of cell membranes and inhibition of metabolic processes.

Host-Pathogen Interactions

C9:1 AQs play a significant role in modulating the host immune response.[9][10][11] They can interact with host cell membranes and signaling pathways, leading to either pro-inflammatory or anti-inflammatory effects.[9][11] Some AQs have also been shown to induce apoptosis in immune cells.

Signaling Pathway of PqsR Activation

Caption: Activation of the PqsR transcriptional regulator by alkylquinolones.

Experimental Protocol: Assessing Immunomodulatory Effects on Macrophages

Rationale: This protocol outlines a method to evaluate the impact of purified C9:1 AQ on macrophage viability and cytokine production. Macrophages are crucial innate immune cells, and their response to bacterial metabolites is vital in infection outcomes. A cell viability assay (MTT) and an immunoassay (ELISA) are used to quantify cytotoxic and immunomodulatory effects.

Step-by-Step Methodology:

-

Cell Culture: Grow a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS) until it reaches 80-90% confluency.

-

Cell Treatment:

-

Plate the macrophages in 96-well plates at a density of 1 x 10^5 cells per well.

-

Treat the cells with various concentrations of the purified C9:1 AQ (e.g., 1-100 µM) for a set period (e.g., 24 hours), including a vehicle control.

-

-

MTT Assay for Cell Viability:

-

After treatment, add MTT solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

ELISA for Cytokine Production:

-

Collect the cell culture supernatants.

-

Perform an ELISA for a pro-inflammatory cytokine (e.g., TNF-α) and an anti-inflammatory cytokine (e.g., IL-10) following the manufacturer's instructions.

-

Calculate cytokine concentrations based on a standard curve.

-

Analytical Techniques for C9:1 Alkylquinolone Characterization

The precise identification and quantification of C9:1 AQs require advanced analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is commonly used for separating and quantifying AQs. A reverse-phase C18 column with a gradient of acetonitrile and water is typically employed.[5]

-

Mass Spectrometry (MS): Mass spectrometry, especially when combined with liquid chromatography (LC-MS), is essential for the structural analysis of C9:1 AQs.[12][13] High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps determine the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecules, revealing structural details of the alkyl side chain and quinolone core.[12][13]

Workflow for LC-MS/MS Analysis of C9:1 AQs

Caption: Standard workflow for C9:1 AQ analysis via LC-MS/MS.

Data Presentation: Hypothetical AQ Production Analysis

| Bacterial Strain | C9:1 AQ (µg/mL) | PQS (µg/mL) |

| Wild-Type P. aeruginosa | 6.5 ± 0.9 | 14.2 ± 1.5 |

| ΔpqsA Mutant | Not Detected | Not Detected |

| ΔpqsR Mutant | Not Detected | Not Detected |

Future Directions and Therapeutic Implications

The varied biological activities of C9:1 AQs make them and their biosynthetic pathway promising targets for new therapies.

-

Anti-virulence Therapies: Inhibiting AQ biosynthesis or blocking their interaction with PqsR could be an effective anti-virulence strategy against P. aeruginosa infections.[14]

-

New Antimicrobials: The antimicrobial properties of C9:1 AQs could be leveraged to develop new antibiotics, especially against multidrug-resistant bacteria.[8]

-

Immunomodulatory Drugs: A better understanding of how C9:1 AQs modulate the host immune system could lead to the development of new immunomodulatory treatments.[9]

Conclusion

C9:1 alkylquinolone metabolites are key signaling molecules that play a vital role in the biology of P. aeruginosa and its interactions with the host. The experimental and analytical methods described in this guide offer a strong foundation for researchers to further investigate the functions of these molecules and explore their therapeutic potential. Continued research into the structure-activity relationships and molecular targets of C9:1 AQs will likely lead to new strategies for combating infectious diseases.

Sources

- 1. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]

- 2. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa [mdpi.com]

- 7. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthetic flexibility of Pseudomonas aeruginosa leads to hydroxylated 2-alkylquinolones with proinflammatory host response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors [frontiersin.org]

- 12. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. drugtargetreview.com [drugtargetreview.com]

Advanced Technical Guide: Biosynthesis of 2-Alkenyl-4-Quinolones via the pqsABCDE Operon

Executive Summary

The pqsABCDE operon in Pseudomonas aeruginosa is the biosynthetic engine for a diverse class of quorum-sensing (QS) molecules known as 2-alkyl-4-quinolones (AQs). While 2-heptyl-4-quinolone (HHQ) and its hydroxylated congener PQS are the most characterized, the system is capable of synthesizing 2-alkenyl-4-quinolones —analogues with unsaturated side chains—through the substrate promiscuity of the PqsBC synthase complex.

This guide deconstructs the molecular mechanisms of the pqs pathway, clarifying the distinct catalytic roles of PqsA, D, E, and the PqsBC heterodimer. It addresses the "PqsE enigma" (enzymatic vs. regulatory function) and provides validated protocols for the extraction and mass-spectrometric quantification of these metabolites.

Molecular Mechanism: The pqs Biosynthetic Pathway[1][2]

The biosynthesis of 2-alkenyl-4-quinolones is a head-to-head condensation of anthranilate and a fatty acid derivative.[1][2] The saturation state of the quinolone side chain (alkyl vs. alkenyl) is determined during the final condensation step, governed by the fatty acid pool available to the PqsBC enzyme complex.

Step 1: Anthranilate Activation (PqsA)

Enzyme: PqsA (Anthranilate-CoA ligase) Mechanism: PqsA activates anthranilic acid (a tryptophan metabolite) into anthraniloyl-CoA .[3][4][5][6] This is an ATP-dependent reaction that commits anthranilate to the AQ pathway, preventing its degradation via the TCA cycle.

-

Critical Insight: PqsA is the gatekeeper. Deletion of pqsA abolishes all AQ production, making it a primary target for anti-virulence drug design.

Step 2: Formation of the Scaffold (PqsD)

Enzyme: PqsD (3-oxoacyl-ACP synthase III homolog) Mechanism: PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA) .[3][4][7]

-

Reaction Type: Decarboxylative Claisen condensation.

-

Stability Note: The product, 2-ABA-CoA, is thermodynamically unstable and prone to spontaneous cyclization into 2,4-dihydroxyquinoline (DHQ), a dead-end byproduct if not rapidly processed.

Step 3: The Thioesterase Checkpoint (PqsE)

Enzyme: PqsE (Thioesterase / Regulatory Protein) Mechanism: PqsE hydrolyzes the thioester bond of 2-ABA-CoA to release 2-aminobenzoylacetate (2-ABA) .[3][4][5][8][9]

-

The "Enigma": While PqsE acts as a thioesterase in vitro, it is not strictly essential for AQ biosynthesis because the housekeeping thioesterase TesB can compensate for its absence.[9] However, PqsE is critical for the regulation of downstream virulence factors (e.g., pyocyanin) via interaction with the RhlR quorum-sensing regulator.[10][11]

-

Consensus: PqsE functions as a "pathway chaperone" to funnel 2-ABA-CoA toward AQ synthesis rather than DHQ formation, while simultaneously acting as a co-activator for RhlR.

Step 4: Chain Assembly and Alkenyl Specificity (PqsBC)

Enzyme: PqsBC (Heterodimeric condensing enzyme) Mechanism: This complex catalyzes the final condensation of 2-ABA with an acyl-CoA donor to form the 2-alkyl- or 2-alkenyl-4-quinolone core.

-

PqsB: Stabilizes the active PqsC subunit; lacks catalytic residues.

-

PqsC: The catalytic subunit. It accepts 2-ABA and an acyl-CoA.[3][1][4][5][7][8][12]

-

Origin of Alkenyl Variants: PqsC is promiscuous regarding the acyl-CoA chain length and saturation.

Pathway Visualization

The following diagram illustrates the flow from anthranilate to the diverse AQ pool, highlighting the regulatory feedback loop involving PqsR (MvfR).

Caption: Flux of anthranilate through the pqsABCDE pathway. PqsBC integrates the fatty acid pool to generate alkyl/alkenyl diversity.

Experimental Protocols

Extraction of 2-Alkyl/Alkenyl-4-Quinolones

Principle: AQs are hydrophobic and amphiphilic. Acidification protonates the carboxyl and amine groups of intermediates, improving partitioning into organic solvents.

Reagents:

-

Glacial Acetic Acid[3]

-

Ethyl Acetate (LC-MS Grade)

-

Internal Standard: Deuterated PQS (PQS-d4) or HHQ-d4.

Workflow:

-

Culture Prep: Grow P. aeruginosa in LB or minimal medium to early stationary phase (OD600 ~ 2.0–3.0).

-

Clarification: Centrifuge 1 mL of culture at 13,000 x g for 5 mins. Transfer supernatant to a glass vial.

-

Internal Standard: Add 10 µL of 10 µM PQS-d4 to the supernatant.

-

Extraction:

-

Add 1 mL of acidified ethyl acetate (0.1% glacial acetic acid in EtOAc).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 mins to separate phases.

-

-

Recovery: Transfer the top organic layer to a fresh vial. Repeat extraction once.

-

Drying: Evaporate the combined organic phase under nitrogen gas or in a SpeedVac.

-

Reconstitution: Dissolve residue in 100 µL Methanol/Acetonitrile (1:1 v/v).

LC-MS/MS Quantification

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or chemically equivalent). Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

Chromatography:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[15]

-

Gradient: 10% B to 99% B over 10 minutes.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| HHQ (2-heptyl-4Q) | 244.1 | 159.1 | 30 | Quantifier |

| PQS (3-OH-HHQ) | 260.1 | 175.1 | 25 | Quantifier |

| HQNO (N-oxide) | 260.1 | 159.1 | 20 | Distinguish from PQS |

| 2-Nonenyl-4Q | 270.2 | 159.1 | 30 | Alkenyl Target |

| NHQ (2-nonyl-4Q) | 272.2 | 159.1 | 30 | Saturated Control |

Note: The product ion m/z 159.1 corresponds to the quinolone core fragment, conserved across alkyl and alkenyl variants.

Regulatory & Therapeutic Implications

The PqsR Feedback Loop

The pqsABCDE operon is auto-induced.[3] The product PQS binds to the LysR-type transcriptional regulator PqsR (MvfR) .[3] The PqsR-PQS complex binds to the promoter region of pqsA (

-

Therapeutic Strategy: PqsR antagonists (e.g., benzamide-benzimidazole derivatives) prevent this binding, silencing the operon and reducing virulence without killing the bacteria (anti-virulence therapy).

PqsE: The Dual-Function Target

PqsE is unique because its regulatory function (activation of RhlR-controlled genes like lecAB and phz) is structurally separable from its thioesterase activity. Drug development efforts must distinguish between inhibiting the enzymatic pathway (AQ production) and disrupting the PqsE-RhlR protein-protein interaction.

References

-

Dulcey, C. E., et al. (2013). "The End of an Old Hypothesis: The Pseudomonas Signaling Molecules 4-Hydroxy-2-Alkylquinolines Derive from Fatty Acids, Not 3-Ketofatty Acids." Chemistry & Biology. Link

-

Drees, S. L., et al. (2016). "PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: Crystal Structure, Inhibition, and Reaction Mechanism." Journal of Biological Chemistry. Link

-

Witzgall, F., et al. (2018). "The Alkylquinolone Repertoire of Pseudomonas aeruginosa is Linked to Structural Flexibility of the FabH-like PQS Biosynthesis Enzyme PqsBC." ChemBioChem. Link

-

Farrow, J. M., et al. (2015). "PqsE of Pseudomonas aeruginosa Acts as Pathway-Specific Thioesterase in the Biosynthesis of Alkylquinolone Signaling Molecules."[8] Journal of Bacteriology. Link

-

Lépine, F., et al. (2004). "Structure of the Pseudomonas aeruginosa signaling molecule PQS and its biosynthetic precursors." Journal of Natural Products. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 4. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PqsE of Pseudomonas aeruginosa Acts as Pathway-Specific Thioesterase in the Biosynthesis of Alkylquinolone Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Alkylquinolone Repertoire of Pseudomonas aeruginosa is Linked to Structural Flexibility of the FabH-like 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) Biosynthesis Enzyme PqsBC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Unsaturated Quinolone N-Oxide of Pseudomonas aeruginosa Modulates Growth and Virulence of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparative Analysis: HHQ vs. (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

This guide provides an in-depth technical analysis comparing HHQ (2-heptyl-4-hydroxyquinoline) , the primary precursor to the Pseudomonas Quinolone Signal (PQS), with (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (hereafter referred to as

Executive Summary

In the study of Pseudomonas aeruginosa quorum sensing (QS), the pqs system relies on 2-alkyl-4-quinolones (AQs).[1] HHQ is the native, saturated C7 intermediate that functions as a weak autoinducer and the direct biosynthetic precursor to PQS.

In contrast,

Physicochemical & Structural Divergence

The fundamental differences lie in the alkyl side chain's topology and electronic conjugation.

Comparative Properties Table

| Feature | HHQ (Native Ligand) | |

| IUPAC Name | 2-heptylquinolin-4(1H)-one | (E)-2-(non-1-en-1-yl)quinolin-4(1H)-one |

| Formula | ||

| Chain Length | 7 Carbons (Heptyl) | 9 Carbons (Nonenyl) |

| Saturation | Fully Saturated ( | |

| Conformation | Flexible; free rotation at C2-C1' | Rigid/Planar at C2-C1'; restricted rotation |

| Electronic State | Isolated Quinolone System | Extended Conjugation (Quinolone + Alkene) |

| Lipophilicity (cLogP) | ~4.5 (High) | ~5.2 (Very High) |

| PqsR Binding Mode | Fits "Pocket A" efficiently | Steric strain in "Pocket A" due to rigidity/length |

Structural Impact Analysis[2][3]

-

Conjugation & Planarity:

-

HHQ: The C2-heptyl bond is a single

-bond, allowing the chain to rotate out of the quinolone plane. This flexibility is essential for the chain to navigate the L-shaped hydrophobic pocket of PqsR. - -NHQ: The (E)-double bond locks the first two carbons of the chain into coplanarity with the quinolone ring. This increases the molecule's effective "width" and prevents the "kinking" often required to fit into the deep hydrophobic cleft of the receptor.

-

-

Chain Length Sensitivity:

-

PqsR is highly sensitive to chain length.[2] Data indicates that agonist activity peaks at C7 (HHQ/PQS). Extending to C9 (saturated NHQ) significantly reduces potency.

-

The

-NHQ analog combines the penalty of excessive length (C9) with the penalty of rigidity, typically making it a poor agonist or a competitive antagonist, depending on the specific assay conditions.

-

Biological Mechanism & Signaling Pathways[1][4]

The PqsR Activation Logic

The PqsR protein (MvfR) contains a Ligand Binding Domain (LBD) with two sub-pockets:

-

Pocket A: A large hydrophobic tunnel that accepts the alkyl chain.

-

Pocket B: A smaller pocket that accommodates the quinolone headgroup.

Pathway Visualization (DOT)

The following diagram illustrates the divergence in biological activity between the native HHQ and the synthetic probe.

Caption: Differential activation of PqsR. HHQ acts as a precursor and moderate agonist. The C9-unsaturated probe (Red) challenges the binding pocket, often failing to induce the active conformation.

Mechanistic Insight: The "Switch"

Research suggests that the native ligand (HHQ) induces a "closed" conformation of PqsR that binds DNA. The C9-unsaturated analog, due to the rigid alkene tail, likely prevents the "lid" of the LBD from closing completely. This results in reduced efficacy (

Experimental Protocols

To experimentally validate the differences between these molecules, one must employ a PqsR Reporter Assay . This self-validating system quantifies the ability of a ligand to induce the pqsA promoter.

Protocol: pqsA::lux Bioluminescence Reporter Assay

Objective: Compare the

Materials:

-

Reporter Strain: P. aeruginosa PAO1

(cannot produce AQs) containing plasmid ctx1::pqsA-lux. -

Ligands: Synthetic HHQ and (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (dissolved in DMSO).

-

Media: LB broth buffered with MOPS.

Workflow:

-

Inoculation: Grow the reporter strain overnight in LB + Antibiotics. Dilute 1:100 into fresh media.

-

Plate Setup: In a 96-well black-walled plate, add

of diluted culture. -

Induction: Add

of ligand (HHQ or-

Control: DMSO only (Negative), PQS

(Positive).

-

-

Incubation: Incubate at

with shaking in a plate reader. -

Data Acquisition: Measure Luminescence (RLU) and OD600 every 30 minutes for 12 hours.

-

Analysis:

-

Normalize data:

. -

Plot Dose-Response Curve (Log[Agonist] vs. Response).

-

Expected Result: HHQ will show a sigmoidal activation curve (

).

-

Synthesis & Verification Workflow

Since

Workflow Visualization (DOT)

Caption: Synthesis of the unsaturated probe via condensation of activated methyl-quinolone with octanal.

Validation Checkpoints

-

NMR Signature: The (E)-isomer is confirmed by a large coupling constant (

) between the vinyl protons at C1' and C2'. HHQ lacks these signals. -

UV-Vis:

-NHQ will show a bathochromic shift (red shift) compared to HHQ due to the extended conjugation of the quinolone system with the alkenyl side chain.

References

-

Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule. Source: PMC - NIH Context: Detailed SAR analysis of PQS analogs, discussing the impact of alkyl chain length (C7 vs C9) and unsaturation on biological activity.

-

Structure-functionality relationship and pharmacological profiles of Pseudomonas aeruginosa alkylquinolone quorum sensing modulators. Source: PubMed Context:[3] Defines the "switch" mechanism in PqsR where substituents determine agonist vs antagonist profiles.[4]

-

2-Alkyl-4-quinolone interactions with PqsR. Source: ResearchGate Context: Crystal structure analysis of PqsR complexed with NHQ and related analogs, visualizing the hydrophobic pocket constraints.

-

Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Source: MDPI Context: Overview of natural and synthetic alkylquinolones, including unsaturated variants and their role in interspecies communication.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. P. aeruginosa Metabolome Database: 2-undecyl-4-hydroxyquinoline (UHQ) (PAMDB100074) [pseudomonas.umaryland.edu]

- 4. Structure-functionality relationship and pharmacological profiles of Pseudomonas aeruginosa alkylquinolone quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Secondary Metabolomes of Pseudomonas aeruginosa PAO1 and PA14: A Technical Guide for Researchers

Abstract

Pseudomonas aeruginosa is an opportunistic pathogen of significant clinical importance, notorious for its metabolic versatility and the production of a wide array of secondary metabolites that are crucial for its virulence, environmental adaptation, and pathogenicity. Among the numerous strains, PAO1 and PA14 have emerged as cornerstone models for research, representing moderately and hyper-virulent phenotypes, respectively. This in-depth technical guide provides a comprehensive comparative analysis of the secondary metabolomes of P. aeruginosa strains PAO1 and PA14. We will explore the genomic underpinnings of their metabolic differences, delve into the biosynthesis and regulation of major classes of secondary metabolites—including phenazines, pyoverdines, rhamnolipids, and quorum sensing molecules—and provide detailed, field-proven protocols for their extraction and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the secondary metabolism of this critical pathogen.

Introduction: The Significance of PAO1 and PA14 as Model Strains

Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of opportunistic infections in humans, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its success as a pathogen is largely attributed to a sophisticated arsenal of virulence factors, many of which are secondary metabolites. These small molecules play critical roles in host-pathogen interactions, biofilm formation, and microbial competition.

The scientific community has largely adopted two strains as references for studying P. aeruginosa pathogenesis:

-

PAO1 : A wound isolate that has been extensively studied and was the first strain to have its genome fully sequenced. It is generally considered to be a moderately virulent strain and is a workhorse for genetic and physiological studies.[1][2]

-

PA14 : A clinical isolate from a burn patient, which exhibits a broader host range and is significantly more virulent than PAO1 in various infection models, including plants, insects, and mammals.[1][2]

While genetically similar, key differences in their genomes and regulatory networks lead to distinct phenotypic and virulence profiles, making their comparative analysis a powerful tool for understanding the molecular basis of P. aeruginosa pathogenicity.

Genomic Foundations of Metabolic Divergence

The genomes of PAO1 and PA14 are highly conserved, yet subtle and significant differences account for their distinct virulence phenotypes. The PA14 genome is slightly larger than that of PAO1 and notably contains two pathogenicity islands, PAPI-1 and PAPI-2, which are absent in PAO1 and encode for additional virulence factors.[1][2] However, the core biosynthetic gene clusters for the major classes of secondary metabolites are largely conserved between the two strains, suggesting that differences in their production are often due to variations in regulatory networks rather than the absence of the biosynthetic machinery itself.

A key differentiator lies in the expression of quorum sensing (QS) regulatory elements. For example, the PAO1 strain produces high levels of the QS anti-activator protein QslA, which dampens the expression of virulence factors. In contrast, QslA is minimally expressed in PA14, leading to a more rapid and robust activation of QS-dependent genes and a hyper-virulent phenotype.[1][3][4][5] This differential regulation is a prime example of how nuanced genetic variations can lead to profound differences in the secondary metabolomes of these two strains.

Major Classes of Secondary Metabolites: A Comparative Overview

Phenazines

Phenazines are redox-active pigments that contribute to the characteristic blue-green color of P. aeruginosa cultures. The most well-studied phenazine is pyocyanin , a potent virulence factor that generates reactive oxygen species, disrupts cellular respiration in host cells, and plays a role in biofilm formation. The biosynthesis of phenazines begins with chorismic acid, a precursor from the shikimate pathway, and proceeds through the enzymes encoded by the phz operons. Both PAO1 and PA14 possess two highly similar phz operons.

Under many standard laboratory conditions, the PA14 strain is a more prolific producer of pyocyanin than PAO1.[1] This is largely attributed to the aforementioned differences in QS regulation, as phenazine biosynthesis is under the control of the Las and Rhl systems. The lower levels of the QS inhibitor QslA in PA14 lead to higher expression of the phz operons and consequently, greater pyocyanin production.[4][5]

| Metabolite | Strain | Typical Production Range (µg/mL) in King's A Broth (72h) | Key Regulatory Influence |

| Pyocyanin | PAO1 | 1 - 5 | High QslA expression |

| Pyocyanin | PA14 | > 10 | Low QslA expression |

Note: Production levels are highly dependent on culture conditions such as media composition, aeration, and incubation time.

Experimental Protocol: Extraction and Quantification of Pyocyanin

This protocol is based on the differential solubility of pyocyanin in chloroform (at neutral/alkaline pH) and acidic water.

Causality Behind Experimental Choices:

-

Chloroform Extraction: Pyocyanin in its blue, uncharged state is hydrophobic and readily partitions into the organic solvent chloroform, separating it from the aqueous culture medium.

-

Acidification with HCl: The addition of hydrochloric acid protonates the pyocyanin molecule, rendering it positively charged and thus soluble in the aqueous phase. This step is crucial for separating pyocyanin from other chloroform-soluble compounds. The color change from blue to red is a visual indicator of this successful phase transfer.

-

Spectrophotometry at 520 nm: In its acidified, red form, pyocyanin has a distinct absorbance maximum at 520 nm, allowing for its accurate quantification.

Step-by-Step Methodology:

-

Culture Growth: Inoculate P. aeruginosa PAO1 or PA14 in King's A broth and incubate at 37°C with shaking (200 rpm) for 48-72 hours to allow for robust pigment production.

-

Cell Removal: Centrifuge the culture at 8,000 rpm for 15 minutes to pellet the bacterial cells. Carefully collect the cell-free supernatant.

-

Initial Extraction: Transfer a known volume (e.g., 5 mL) of the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds to facilitate the transfer of the blue pyocyanin into the chloroform phase.

-

Phase Separation: Centrifuge at 8,000 rpm for 10 minutes to separate the aqueous and chloroform layers. The bottom chloroform layer should now be blue.

-

Acidification: Carefully transfer the blue chloroform layer to a fresh tube. Add 1 mL of 0.2 N HCl. Vortex until the top aqueous layer turns pink/red.

-

Quantification: Transfer the upper pink/red aqueous layer to a cuvette. Measure the absorbance at 520 nm (OD₅₂₀) using 0.2 N HCl as a blank.

-

Concentration Calculation: Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Concentration (µg/mL) = OD₅₂₀ x 17.072 .[6]

Pyoverdines

Pyoverdines are fluorescent siderophores, high-affinity iron chelators that are essential for P. aeruginosa to acquire iron from the host environment, a critical step in establishing an infection. These complex molecules consist of a dihydroxyquinoline chromophore attached to a variable peptide chain. The biosynthesis of pyoverdines is carried out by a series of non-ribosomal peptide synthetases (NRPSs) encoded by the pvd gene cluster.

Both PAO1 and PA14 produce pyoverdine, and its production is tightly regulated by iron availability. While both strains are proficient producers, the absolute levels can vary depending on the specific culture conditions. Unlike pyocyanin, where a clear regulatory difference (QslA) leads to a consistent trend in production differences, the comparative production of pyoverdine between PAO1 and PA14 is more nuanced and highly dependent on the experimental setup, particularly the iron concentration in the medium.

Experimental Protocol: Quantification of Pyoverdine

This protocol leverages the intrinsic fluorescence of the pyoverdine chromophore for quantification.

Causality Behind Experimental Choices:

-

Iron-Depleted Media: Pyoverdine production is repressed in the presence of iron. Therefore, growing the bacteria in an iron-limited medium, such as succinate medium, is essential to induce high levels of pyoverdine synthesis for accurate measurement.

-

Fluorescence Measurement: The pyoverdine chromophore exhibits a characteristic fluorescence emission spectrum when excited with a specific wavelength of light. This property allows for highly sensitive and specific quantification.

Step-by-Step Methodology:

-

Culture Growth: Grow P. aeruginosa PAO1 or PA14 in an iron-depleted medium (e.g., succinate medium) at 37°C with shaking for 18-24 hours.

-

Cell Removal: Centrifuge the culture at high speed (e.g., 18,000 rpm) for 30 minutes to obtain a clear, cell-free supernatant.

-

Filtration: Filter sterilize the supernatant through a 0.22 µm filter to remove any remaining cellular debris.

-

Spectrophotometric Quantification:

-

Measure the absorbance of the supernatant at 400-405 nm. This provides a direct, albeit less sensitive, measure of pyoverdine concentration.

-

For more sensitive quantification, use a fluorometer. Excite the sample at approximately 400 nm and measure the emission at around 460 nm.

-

A standard curve can be generated using purified pyoverdine to determine the absolute concentration.

-

Rhamnolipids

Rhamnolipids are glycolipid biosurfactants that play multiple roles in the lifecycle of P. aeruginosa, including surface motility, biofilm formation and maintenance, and the solubilization of hydrophobic substrates. They are composed of one or two rhamnose sugar molecules linked to one or two β-hydroxy fatty acid chains. The biosynthesis is primarily controlled by the rhl operon, which includes the genes rhlA, rhlB, and rhlC, and is under the control of the Rhl quorum sensing system.

The comparative production of rhamnolipids between PAO1 and PA14 is complex and highly dependent on the culture conditions. While the Rhl QS system is more active in PA14 due to lower QslA levels, which would suggest higher rhamnolipid production, studies have shown that PAO1 can be a very high producer of rhamnolipids, sometimes exceeding the levels produced by other "over-producer" strains under optimized bioreactor conditions.[7] This highlights that factors beyond the core QS circuitry, such as carbon source availability and metabolic flux, are critical in determining the final yield of rhamnolipids.

Experimental Protocol: Extraction and Quantification of Rhamnolipids (Orcinol Method)

This is a colorimetric assay that quantifies the rhamnose sugar component of rhamnolipids.

Causality Behind Experimental Choices:

-

Acid Precipitation: Rhamnolipids are anionic and will precipitate out of the aqueous solution at a low pH. This is an effective initial step for concentrating the rhamnolipids from the culture supernatant.

-

Solvent Extraction: The precipitated rhamnolipids are then solubilized in an organic solvent mixture (chloroform:methanol), further purifying them from water-soluble contaminants.

-

Orcinol Reaction: In the presence of sulfuric acid and heat, the rhamnose in the rhamnolipids is dehydrated to form furfurals, which then react with orcinol to produce a colored compound. The intensity of this color is directly proportional to the amount of rhamnose present.

Step-by-Step Methodology:

-

Culture Growth and Cell Removal: Grow cultures as described for other metabolites and collect the cell-free supernatant.

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6 N HCl and incubate at 4°C overnight.

-

Harvesting Precipitate: Centrifuge the acidified supernatant at 11,730 x g for 20 minutes at 4°C to collect the rhamnolipid precipitate.

-

Solvent Extraction: Resuspend the pellet in a 2:1 mixture of chloroform:methanol and vortex thoroughly. Centrifuge to pellet any insoluble material and collect the solvent phase containing the rhamnolipids.

-

Orcinol Assay:

-

Evaporate the solvent to obtain the dried rhamnolipid extract.

-

Prepare an orcinol solution (e.g., 1.6% orcinol in water) and a sulfuric acid solution (e.g., 60% H₂SO₄).

-

Resuspend the dried rhamnolipids in water.

-

In a test tube, mix a sample of the resuspended rhamnolipids with the orcinol and sulfuric acid solutions.

-

Heat the mixture in a water bath at 80°C for 30 minutes.

-

Cool the samples to room temperature and measure the absorbance at 421 nm.

-

Quantify the rhamnolipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-rhamnose. A correction factor is often applied to convert the rhamnose concentration to the total rhamnolipid concentration.[8]

-

Quorum Sensing Molecules: Acyl-Homoserine Lactones (AHLs) and the Pseudomonas Quinolone Signal (PQS)

P. aeruginosa employs a hierarchical quorum sensing system to coordinate gene expression in a cell-density-dependent manner. This network involves several small molecule signals:

-

Acyl-Homoserine Lactones (AHLs): The las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the rhl system uses N-butanoyl-L-homoserine lactone (C4-HSL).

-

Pseudomonas Quinolone Signal (PQS): A 2-alkyl-4-quinolone signal, 2-heptyl-3-hydroxy-4-quinolone, that integrates the Las and Rhl systems and also plays a direct role in virulence and iron acquisition.

Given that PA14 exhibits more robust QS activity, it is expected to produce higher levels of QS molecules compared to PAO1 under many conditions. The lower expression of QslA in PA14 directly contributes to the heightened expression of the Las, Rhl, and Pqs systems.[4][5]

Experimental Protocol: Extraction and Quantification of PQS and its precursor HHQ by HPLC

This protocol provides a robust method for the simultaneous quantification of PQS and its immediate precursor, 2-heptyl-4-quinolone (HHQ).

Causality Behind Experimental Choices:

-

Acidified Ethyl Acetate Extraction: PQS and HHQ are hydrophobic molecules that can be efficiently extracted from the aqueous culture supernatant using an organic solvent like ethyl acetate. The acidification of the solvent improves the extraction efficiency.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of PQS and HHQ from other components in the extract, allowing for their accurate and individual quantification.

-

UV Detection: Both PQS and HHQ have characteristic UV absorbance profiles, which are used for their detection and quantification as they elute from the HPLC column.

Step-by-Step Methodology:

-

Culture and Supernatant Preparation: Grow cultures and prepare cell-free supernatant as previously described.

-

Solvent Extraction:

-

To a defined volume of supernatant, add an equal volume of acidified ethyl acetate (ethyl acetate containing 0.1% acetic acid).

-

Vortex vigorously for 1 minute and then centrifuge to separate the phases.

-

Carefully collect the upper organic phase.

-

-

Drying and Resuspension: Evaporate the organic solvent to dryness under a stream of nitrogen gas. Resuspend the dried extract in a known volume of methanol.

-

HPLC Analysis:

-

Inject the resuspended sample onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate PQS and HHQ.

-

Detect the eluting compounds using a UV detector at a wavelength appropriate for quinolones (e.g., 254 nm or 335 nm).

-

Quantify the concentrations of PQS and HHQ by comparing their peak areas to those of known standards.

-

Visualizing the Regulatory Network and Experimental Workflow

To better illustrate the complex interplay of regulatory elements and the practical steps in metabolite analysis, the following diagrams are provided.

Diagram 1: Simplified Quorum Sensing Cascade in P. aeruginosa

Caption: Simplified overview of the quorum sensing hierarchy in P. aeruginosa.

Diagram 2: General Workflow for Secondary Metabolite Analysis

Caption: Generalized experimental workflow for the analysis of secondary metabolites.

Conclusion and Future Directions

The comparative analysis of P. aeruginosa strains PAO1 and PA14 provides invaluable insights into the intricate relationship between genetics, regulation, and the production of virulence-associated secondary metabolites. While PA14's hyper-virulence can be partly attributed to its unique genomic islands, the differential regulation of conserved biosynthetic pathways, particularly through the quorum sensing network, plays a pivotal role in shaping its aggressive phenotype. The higher production of factors like pyocyanin in PA14 underscores the importance of regulatory nuances in dictating the outcome of host-pathogen interactions.

For researchers in drug discovery, understanding these differences is paramount. Targeting the biosynthesis or regulatory control of these secondary metabolites represents a promising anti-virulence strategy. The protocols detailed in this guide provide a robust foundation for quantifying the efficacy of novel therapeutic agents aimed at disarming this formidable pathogen. Future research should continue to explore the metabolic landscape of a broader range of clinical isolates to capture the full spectrum of P. aeruginosa's adaptive strategies, moving beyond binary comparisons of PAO1 and PA14 to a more holistic understanding of its metabolic prowess.

References

-

Turner, K. H., & Everett, J. (2022). Pseudomonas aeruginosa reference strains PAO1 and PA14: A genomic, phenotypic, and therapeutic review. Frontiers in Microbiology, 13, 1023523. [Link]

-

Sana, T. G., Lomas, R., Gimenez, M. R., & Bleves, S. (2019). Differential Modulation of Quorum Sensing Signaling through QslA in Pseudomonas aeruginosa Strains PAO1 and PA14. mBio, 10(5), e02644-19. [Link]

-

Essar, D. W., Eberly, L., Hadero, A., & Crawford, I. P. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa: interchangeability of the two anthranilate synthases and evolutionary implications. Journal of bacteriology, 172(2), 884–900. [Link]

-

He, J., Baldini, R. L., Déziel, E., Saucier, M., Zhang, Q., Liberati, N. T., Lee, D., Urbach, J., Goodman, H. M., & Rahme, L. G. (2004). The broad host range pathogen Pseudomonas aeruginosa strain UCBPP-PA14 carries two pathogenicity islands harboring plant and animal virulence genes. Proceedings of the National Academy of Sciences of the United States of America, 101(8), 2530–2535. [Link]

-

Sana, T. G., Lomas, R., Gimenez, M. R., & Bleves, S. (2019). Differential Modulation of Quorum Sensing Signaling through QslA in Pseudomonas aeruginosa Strains PAO1 and PA14. PubMed, 31575735. [Link]

-

Das, T., & Manefield, M. (2012). Pyocyanin promotes extracellular DNA release in Pseudomonas aeruginosa. PloS one, 7(10), e46718. [Link]

-

Sana, T. G., Lomas, R., Gimenez, M. R., & Bleves, S. (2019). Differential Modulation of Quorum Sensing Signaling through QslA in Pseudomonas aeruginosa Strains PAO1 and PA14. American Society for Microbiology, 10(5). [Link]

-

Mikkelsen, H., Sivaneson, M., & Filloux, A. (2011). The Pseudomonas aeruginosa reference strain PA14 displays increased virulence due to a mutation in ladS. PloS one, 6(12), e29113. [Link]

-

Mikkelsen, H., Bond, N., Skindersoe, M. E., Givskov, M., & Rahme, L. G. (2009). In vivo growth of Pseudomonas aeruginosa strains PAO1 and PA14 and the hypervirulent strain LESB58 in a rat model of chronic lung infection. FEMS Immunology & Medical Microbiology, 56(2), 167-178. [Link]

-

Recinos, D. A., Gillis, R. J., & Chandler, J. R. (2020). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. In Methods in molecular biology (Clifton, N.J.) (Vol. 2136, pp. 207–217). [Link]

-

Pathak, V. M., & Keharia, H. (2014). Optimization of rhamnolipid production from Pseudomonas aeruginosa PBS towards application for microbial enhanced oil recovery. Journal of industrial microbiology & biotechnology, 41(10), 1541–1553. [Link]

-

El-Fouly, M. Z., Sharaf, A. M., & Shahin, A. M. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. Scientific reports, 13(1), 14197. [Link]

-

Neville, S. L., Pirbadian, S., Li, Y., & El-Naggar, M. Y. (2021). Pyoverdine and pyocyanin quantification. Bio-protocol, 11(11), e4045. [Link]

-

Kourmentza, K., & Nychas, G. J. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol, 6(23), e2055. [Link]

-

Heyd, M., Franzreb, M., & Berensmeier, S. (2011). Evaluation of rhamnolipid production capacity of Pseudomonas aeruginosa PAO1 in comparison to the rhamnolipid over-producer strains DSM 7108 and DSM 2874. Applied microbiology and biotechnology, 92(5), 983–993. [Link]

Sources

- 1. Pseudomonas aeruginosa reference strains PAO1 and PA14: A genomic, phenotypic, and therapeutic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Growth of Pseudomonas aeruginosa Strains PAO1 and PA14 and the Hypervirulent Strain LESB58 in a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential Modulation of Quorum Sensing Signaling through QslA in Pseudomonas aeruginosa Strains PAO1 and PA14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of rhamnolipid production capacity of Pseudomonas aeruginosa PAO1 in comparison to the rhamnolipid over-producer strains DSM 7108 and DSM 2874 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intraclonal genome diversity of the major Pseudomonas aeruginosa clones C and PA14 - PMC [pmc.ncbi.nlm.nih.gov]

The PqsR (MvfR) Regulon: A Technical Guide to its Impact on Unsaturated Quinolone Production in Pseudomonas aeruginosa

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic pathogen of significant clinical concern, largely due to its remarkable adaptability and intrinsic resistance to a wide array of antibiotics. A key element of its pathogenic success lies in a sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacterial population to coordinate gene expression in response to cell density, leading to the synchronized production of virulence factors and the formation of biofilms. Among the interconnected QS systems in P. aeruginosa, the pqs system, orchestrated by the transcriptional regulator PqsR (also known as MvfR), plays a pivotal role. This system is distinguished by its use of 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules.

This technical guide provides an in-depth exploration of the PqsR regulatory network with a specific focus on its influence on the production of both saturated and unsaturated quinolones. We will delve into the molecular mechanisms of PqsR activation, its place within the broader QS hierarchy, and its function as a critical node in the control of virulence. Furthermore, this guide will offer detailed, field-proven methodologies for the study of the pqs system, including the quantification of its signal molecules and the genetic manipulation of its components. This information is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate this crucial pathway and to develop novel anti-virulence strategies targeting PqsR.

The PqsR Signaling Cascade: A Molecular Overview

The pqs quorum sensing system is a central regulatory hub in P. aeruginosa, integrating signals from other QS circuits and controlling a diverse set of genes involved in virulence and secondary metabolism. At the heart of this system is PqsR, a LysR-type transcriptional regulator (LTTR) that functions as the master regulator of alkylquinolone (AQ) biosynthesis[1].

Activation of PqsR and Autoregulation of the pqsA-E Operon

The primary function of PqsR is to control the expression of the pqsABCDE operon, which encodes the enzymes necessary for the biosynthesis of AQs[2][3]. PqsR itself is activated by binding to specific AQ ligands. The two most well-characterized native agonists for PqsR are 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone Signal (PQS)[1][3]. While both molecules can activate PqsR, PQS exhibits a significantly higher potency, being approximately 100-fold more active than HHQ[1][3].

Upon binding of HHQ or PQS to the C-terminal ligand-binding domain of PqsR, the regulator undergoes a conformational change that enhances its affinity for the promoter region of the pqsA-E operon[1][4]. This interaction initiates the transcription of the operon, leading to the synthesis of more AQs. This creates a positive feedback loop, rapidly amplifying the production of these signaling molecules once a threshold concentration is reached[1].

The Hierarchical Control of PqsR

The expression and activity of PqsR are not solely dependent on its autoinduction loop. The pqs system is intricately woven into the larger QS network of P. aeruginosa, with the las and rhl systems exerting significant regulatory control. The las system, which is considered to be at the top of the QS hierarchy, positively regulates the transcription of pqsR[3][4]. In contrast, the rhl system has been shown to negatively regulate pqsR transcription[4]. This hierarchical control ensures that the activation of the pqs system is appropriately timed and integrated with other QS-dependent behaviors.

The Role of PqsE: A Link to the Rhl System

Interestingly, the last gene in the pqsA-E operon, pqsE, is not required for AQ biosynthesis[5][6]. Instead, PqsE functions as an effector that links the pqs system to the rhl system. PqsE has been shown to enhance the activity of RhlR, the transcriptional regulator of the rhl system, in a PQS-independent manner[7]. This connection highlights the complex interplay between the different QS systems in P. aeruginosa and suggests that PqsE acts as a crucial node for coordinating the expression of virulence factors under the control of both the pqs and rhl regulons.

PqsR and the Production of Unsaturated Quinolones

While HHQ and PQS are the most studied products of the PqsR-regulated pathway, P. aeruginosa is known to produce a diverse array of over 50 different quinolones, including those with unsaturated alkyl chains[4]. A notable example is the class of 2-alkyl-4-quinolone N-oxides (AQNOs), some of which possess unsaturated side chains, such as trans-Δ¹-2-(non-1-enyl)-4-quinolone N-oxide[8]. These unsaturated AQNOs have been shown to exhibit potent antimicrobial activity against other bacteria, suggesting a role in interspecies competition[8]. The biosynthesis of these unsaturated quinolones is also dependent on the enzymes encoded by the pqsA-E operon, and therefore, their production is indirectly under the control of PqsR. However, the specific enzymatic steps leading to the desaturation of the alkyl chain and the precise regulatory cues that favor the production of unsaturated versus saturated quinolones are still areas of active research.

Caption: The PqsR signaling pathway in P. aeruginosa.

Methodologies for Studying PqsR-Mediated Quinolone Production

A thorough understanding of the PqsR regulon necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for the quantification of quinolones, the analysis of PqsR-dependent gene expression, and the genetic manipulation of pqsR.

Quantification of Quinolones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of quinolones from complex biological matrices.

Protocol: Quinolone Extraction and LC-MS/MS Analysis

-

Culture Preparation:

-

Inoculate P. aeruginosa strains into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

-

Subculture the overnight culture into fresh LB medium to an initial OD₆₀₀ of 0.05 and grow to the desired growth phase (e.g., late exponential or stationary phase).

-

-

Quinolone Extraction:

-